4-Chloro-3-methoxybenzoic acid chemical structure and molecular weight
CAS: 85740-98-3 | Molecular Weight: 186.59 g/mol Abstract 4-Chloro-3-methoxybenzoic acid is a trisubstituted aromatic scaffold critical to the synthesis of agrochemicals (dicamba analogs) and pharmaceutical intermediates...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 85740-98-3 | Molecular Weight: 186.59 g/mol
Abstract
4-Chloro-3-methoxybenzoic acid is a trisubstituted aromatic scaffold critical to the synthesis of agrochemicals (dicamba analogs) and pharmaceutical intermediates (vanilloid receptor modulators). This guide provides a definitive technical profile of the compound, distinguishing it from its common isomer (3-chloro-4-methoxybenzoic acid). It details a validated oxidative synthesis protocol, structural elucidation data, and safety handling procedures required for high-purity applications.
Physicochemical Profile
The precise characterization of 4-Chloro-3-methoxybenzoic acid requires attention to its isomeric purity. The compound is a structural analog of vanillic acid where the hydroxyl group is replaced by a chlorine atom, significantly altering its lipophilicity and metabolic stability.
Core Specifications
Property
Value
Notes
IUPAC Name
4-Chloro-3-methoxybenzoic acid
CAS Number
85740-98-3
Warning: Do not confuse with 3-Cl-4-OMe isomer (CAS 37908-96-6)
Molecular Formula
Molecular Weight
186.59 g/mol
Monoisotopic Mass: 186.008 Da
Appearance
White to off-white crystalline powder
Melting Point
217 – 221 °C
High purity range; lower ranges (209-216 °C) indicate impurities
pKa (Predicted)
~3.8 – 4.0
Acidic strength enhanced by ortho-Cl electron withdrawal
Solubility
DMSO, Methanol, Ethanol
Sparingly soluble in water; soluble in alkaline aqueous solutions
Isomeric Distinction (Critical Control Point)
Researchers frequently encounter vendor errors due to the similarity between the 4-chloro and 3-chloro isomers.
Figure 1: Structural differentiation between the target compound and its primary commercial isomer.
Structural Elucidation & Spectroscopy
To validate the identity of 4-Chloro-3-methoxybenzoic acid, Nuclear Magnetic Resonance (NMR) is the gold standard. The substitution pattern (1,3,4-trisubstituted benzene) yields a distinct splitting pattern in the aromatic region.
1H NMR Analysis (DMSO-d6, 400 MHz)
The aromatic region displays an ABX system (or AMX depending on field strength) characteristic of 1,2,4-substitution patterns relative to the ring protons.
7.6 - 7.8 ppm (d, Hz, 1H):H-2 . This proton is flanked by the COOH and OMe groups. It appears as a doublet with a small meta-coupling constant.
7.5 - 7.6 ppm (dd, Hz, 1H):H-6 . Ortho to the COOH group. Shows large ortho-coupling to H-5 and small meta-coupling to H-2.
7.4 - 7.5 ppm (d, Hz, 1H):H-5 . Ortho to the Chlorine atom. This proton is typically the most shielded aromatic proton due to the lack of direct conjugation with the electron-withdrawing carboxyl group compared to H-6.
3.8 - 3.9 ppm (s, 3H): Methoxy group (-OCH3).
Mass Spectrometry (ESI-MS)[3]
Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
m/z: 185
.
Isotope Pattern: Distinctive Chlorine signature. The M+2 peak (m/z 187) should be approximately 33% the intensity of the base peak, confirming the presence of one chlorine atom.
Synthesis Protocol: Permanganate Oxidation
While chlorination of 3-methoxybenzoic acid is possible, it often yields inseparable mixtures of regioisomers. The most reliable route for high-purity synthesis is the oxidation of 4-chloro-3-methoxytoluene (also known as 1-chloro-2-methoxy-4-methylbenzene).
Reagents & Materials[3][5][6][7][8][9]
Precursor: 4-Chloro-3-methoxytoluene (1.0 eq)
Oxidant: Potassium Permanganate (
) (2.5 - 3.0 eq)
Solvent: Water / Pyridine (or t-Butanol/Water for green chemistry compliance)
Reaction Setup:
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-methoxytoluene (10 mmol) in water (50 mL). Add pyridine (10 mL) to act as a phase transfer catalyst/co-solvent.
Oxidation:
Add
(25 mmol) in portions over 30 minutes while heating the mixture to 80-90 °C.
Causality: Portion-wise addition prevents thermal runaway and ensures the oxidant is not rapidly decomposed.
Reflux:
Reflux the mixture for 4-6 hours. The purple color should fade to a brown precipitate (
).
Quenching & Filtration:
Cool to room temperature. Filter the mixture through a Celite pad to remove the
byproduct. Wash the pad with hot water.
Acidification (Critical Step):
The filtrate contains the carboxylate salt. Slowly add concentrated HCl until pH < 2.
Observation: A white precipitate (the target acid) will form immediately.
Purification: If the precipitate is colored, add a small amount of solid sodium sulfite to reduce any residual manganese species.
Isolation:
Filter the white solid, wash with cold water, and dry under vacuum.
Recrystallization:
Recrystallize from Ethanol/Water (1:1) to achieve HPLC purity >99%.
Figure 2: Oxidative synthesis workflow from the toluene precursor.
Pharmaceutical & Industrial Utility
Drug Development Scaffold
4-Chloro-3-methoxybenzoic acid serves as a "reversed" electronic scaffold compared to standard vanillic acid.
Kinase Inhibition: The 3-methoxy-4-chloro motif is frequently utilized in the design of Tyrosine Kinase Inhibitors (TKIs) to fit hydrophobic pockets where a hydroxyl group would be metabolically labile (glucuronidation).
Vanilloid Receptors: Derivatives of this acid are explored as antagonists for TRPV1 channels, modulating pain pathways without the pungency associated with capsaicin analogs.
Agrochemicals
Structurally related to Dicamba (3,6-dichloro-2-methoxybenzoic acid), this compound acts as a key intermediate in the synthesis of next-generation auxin-mimic herbicides designed to bypass resistance traits in weeds.
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95 dust mask are mandatory.
Spill Response: Do not sweep dry dust (aerosol risk). Dampen with water or use a HEPA vacuum. Neutralize with weak base (Sodium Bicarbonate) before disposal.
Storage: Store at 2-8 °C (refrigerated) to prevent slow decarboxylation or oxidation over long periods.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063378, 4-Chloro-3-methoxybenzoic acid. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of 4-Chloro-3-methoxybenzoic Acid in Organic Solvents
Introduction 4-Chloro-3-methoxybenzoic acid is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a carboxylic acid group, a methoxy group...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Chloro-3-methoxybenzoic acid is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a carboxylic acid group, a methoxy group, and a chlorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity that dictates its behavior in different solvent systems.[2] A thorough understanding of its solubility in organic solvents is paramount for researchers, scientists, and drug development professionals, as it directly influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the solubility of 4-chloro-3-methoxybenzoic acid. It delves into the theoretical principles governing its dissolution, presents expected solubility profiles in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for accurate solubility determination.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-chloro-3-methoxybenzoic acid, several structural features are critical in determining its solubility profile:
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).
Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the capacity for hydrogen bond acceptance, contributing to solubility in polar solvents.
Chlorine Atom (-Cl): The electronegative chlorine atom adds to the overall polarity of the molecule.
Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in nonpolar solvents.
The interplay of these functional groups results in a molecule with a balanced solubility profile, exhibiting solubility in a range of solvents with varying polarities. The solubility of carboxylic acids generally decreases as the nonpolar carbon chain length increases.[3] While 4-chloro-3-methoxybenzoic acid has a relatively small nonpolar component, its solubility is still a delicate balance between its polar functional groups and the nonpolar aromatic ring.
Expected Solubility Profile of 4-Chloro-3-methoxybenzoic Acid
While specific, publicly available quantitative solubility data for 4-chloro-3-methoxybenzoic acid is limited, we can infer its likely solubility based on the behavior of structurally similar compounds, such as 4-methoxybenzoic acid and other substituted benzoic acids.[4] The following table provides an estimated qualitative and quantitative solubility profile in a selection of common organic solvents at ambient temperature.
Table 1: Expected Solubility of 4-Chloro-3-methoxybenzoic Acid in Various Organic Solvents
Solvent Class
Solvent
Polarity Index
Expected Qualitative Solubility
Estimated Solubility Range ( g/100 mL)
Rationale for Estimation
Polar Protic
Methanol
5.1
High
> 10
The carboxylic acid and methoxy groups can form strong hydrogen bonds with methanol. Structurally similar 4-methoxybenzoic acid is highly soluble in methanol.[4]
Ethanol
4.3
High
> 10
Similar to methanol, ethanol is an excellent hydrogen-bonding solvent. 4-chloro-3-nitrobenzoic acid, a related compound, is soluble in ethanol.[5][6]
Polar Aprotic
Acetone
5.1
High
> 10
The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid group. 4-chloro-3-nitrobenzoic acid is soluble in acetone.[5]
Ethyl Acetate
4.4
Moderate
1 - 10
Ethyl acetate is a moderately polar solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
Acetonitrile
5.8
Moderate
1 - 10
Acetonitrile is a polar aprotic solvent, and its interactions are primarily dipole-dipole.
Nonpolar
Toluene
2.4
Low
< 1
The nonpolar nature of toluene interacts poorly with the polar functional groups of the solute. 4-methoxybenzoic acid has low solubility in toluene.[4]
Hexane
0.1
Very Low
< 0.1
As a nonpolar aliphatic hydrocarbon, hexane has very weak interactions with the polar solute.
Other
Dichloromethane
3.1
Moderate
1 - 10
Dichloromethane is a weakly polar solvent that can dissolve a range of organic compounds.
Disclaimer: The quantitative data presented are estimations based on the solubility of structurally related compounds and general principles of chemical solubility. For precise applications, experimental verification is strongly recommended.
Experimental Protocol for Determining Solubility
The following section details a robust, step-by-step methodology for the experimental determination of the equilibrium solubility of 4-chloro-3-methoxybenzoic acid using the widely accepted shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).[7][8][9]
Diagram of the Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Preparation of Saturated Solution:
Add an excess amount of 4-chloro-3-methoxybenzoic acid (to ensure a saturated solution) to a series of vials, each containing a precise volume (e.g., 5 mL) of the selected organic solvent.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant-temperature shaker bath (e.g., 25 °C).
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
Phase Separation:
After equilibration, remove the vials from the shaker bath and allow them to stand for a short period to allow for the settling of the undissolved solid.
To separate the saturated solution from the excess solid, either centrifuge the vials or filter the solution using a syringe filter (e.g., 0.45 µm PTFE). This step is critical to prevent undissolved particles from interfering with the analysis.
Sample Preparation for HPLC Analysis:
Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.
Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary to find the optimal concentration.
HPLC Analysis:
Instrumentation: A standard HPLC system with a UV detector is suitable.
Column: A C18 reversed-phase column is a good starting point for this type of analyte.
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure the carboxylic acid is protonated) is a common mobile phase for such compounds. The exact ratio should be optimized to achieve good peak shape and retention time.
Detection: Monitor the absorbance at a wavelength where 4-chloro-3-methoxybenzoic acid has a strong absorbance (this can be determined by a UV scan).
Injection: Inject the diluted sample and a series of calibration standards onto the HPLC system.
Quantification and Calculation:
Calibration Curve: Prepare a series of standard solutions of 4-chloro-3-methoxybenzoic acid of known concentrations in the same solvent used for dilution. Inject these standards to generate a calibration curve of peak area versus concentration.
Concentration Determination: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
Solubility Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
Discussion and Field-Proven Insights
The expected solubility profile in Table 1 aligns with the fundamental principles of solvent-solute interactions. The high solubility in polar protic solvents like methanol and ethanol is driven by the strong hydrogen bonding between the solvent and the carboxylic acid and methoxy groups of the solute. In polar aprotic solvents such as acetone, the primary interaction is the acceptance of a hydrogen bond from the carboxylic acid by the solvent's carbonyl group, leading to good solubility.
Conversely, the low solubility in nonpolar solvents like toluene and hexane is a direct consequence of the significant mismatch in intermolecular forces. The energy required to break the strong solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.
For drug development professionals, understanding this solubility profile is critical. For instance, in a synthesis where 4-chloro-3-methoxybenzoic acid is a reactant, a solvent in which it is highly soluble, such as methanol or acetone, would be a logical choice to ensure a homogeneous reaction mixture and favorable kinetics. For purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures would be ideal.
Conclusion
This technical guide has provided a detailed examination of the solubility of 4-chloro-3-methoxybenzoic acid in organic solvents. By integrating theoretical principles with expected solubility data and a robust experimental protocol, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided methodologies and insights are designed to facilitate informed decisions in experimental design, process development, and formulation, ultimately contributing to more efficient and successful scientific outcomes.
References
Chem-Impex. (n.d.). 4-Chloro-3-methoxybenzoic acid. Retrieved from [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid. Retrieved from [Link]
SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]
Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
pKa values and dissociation constants of 4-Chloro-3-methoxybenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methoxybenzoic Acid: pKa and Dissociation Constant Analysis Authored by: Senior Application Scientist, Gemini Division Abstract This technical g...
This technical guide provides a comprehensive examination of the acid dissociation constant (pKa) and the related dissociation constant (Ka) of 4-Chloro-3-methoxybenzoic acid (CAS 85740-98-3).[1][2] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its ionization behavior is paramount for optimizing reaction conditions, predicting biological activity, and formulating stable products.[3] This document synthesizes theoretical principles governing the acidity of substituted benzoic acids with detailed, field-proven experimental protocols for the precise determination of these fundamental physicochemical parameters. Methodologies such as potentiometric titration and UV-Vis spectrophotometry are detailed, providing researchers, scientists, and drug development professionals with the necessary tools for rigorous characterization.
Introduction: The Significance of Ionization in a Molecular Context
4-Chloro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with a molecular structure that lends itself to a variety of chemical transformations.[3] Its utility as a building block in organic synthesis is well-established.[3] However, the successful application of this molecule in complex systems, particularly in pharmaceutical and biological contexts, is critically dependent on its physicochemical properties. Chief among these is its acidity, quantified by the pKa value.
The pKa dictates the extent of a molecule's ionization at a given pH. This, in turn, governs fundamental characteristics such as:
Aqueous Solubility: The ionized (carboxylate) form is typically more water-soluble than the neutral acid form.
Lipophilicity and Membrane Permeability: The neutral form is more lipid-soluble and better able to cross biological membranes.
Receptor-Binding Interactions: The charge state of a molecule can dramatically affect its ability to bind to a biological target.
Chemical Reactivity and Stability: The nucleophilicity of the carboxylate group is significantly different from the carboxylic acid, influencing reaction pathways and product stability.[3]
Therefore, a precise understanding and empirical determination of the pKa of 4-Chloro-3-methoxybenzoic acid are not merely academic exercises; they are essential prerequisites for rational drug design, process chemistry, and formulation development.[4]
Theoretical Framework: Predicting Acidity in Substituted Benzoic Acids
The acidity of a benzoic acid derivative is modulated by the electronic effects of its substituents. These effects are broadly categorized as the inductive effect and the resonance effect.
Inductive Effect: This is an electronic effect transmitted through sigma (σ) bonds. Electronegative substituents pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thus increasing acidity (lowering the pKa).
Resonance Effect: This involves the delocalization of electrons through the pi (π) system of the benzene ring. Substituents can either donate or withdraw electron density via resonance.
In 4-Chloro-3-methoxybenzoic acid, the carboxylic acid group is at position 1. Therefore, the methoxy group (-OCH₃) is at the meta position (position 3), and the chloro group (-Cl) is at the para position (position 4).
Chloro Group (Para): The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs. Because the inductive effect dominates, chlorine is an overall electron-withdrawing group that deactivates the ring and increases the acidity of benzoic acid.[5][6]
Methoxy Group (Meta): The oxygen in the methoxy group is electronegative, leading to an electron-withdrawing inductive effect (-I). While it has a strong electron-donating resonance effect (+R), this effect is most pronounced at the ortho and para positions. At the meta position, the resonance effect is minimal, and the inductive effect is the primary electronic influence. Therefore, a meta-methoxy group is moderately electron-withdrawing and increases the acidity of benzoic acid.[7][8]
The Hammett Equation: A Quantitative Approach
The Hammett equation provides a linear free-energy relationship to quantify the effect of meta and para substituents on the reactivity of benzene derivatives.[9] It relates the equilibrium constant (K) of a substituted species to that of the unsubstituted species (K₀) through substituent constants (σ) and a reaction constant (ρ).[9][10]
For the dissociation of benzoic acids, the equation is:
log(K/K₀) = ρσ
This can be rewritten in terms of pKa values:
pKa₀ - pKa = ρσ
Where:
pKa₀ is the pKa of the parent compound (benzoic acid, pKa ≈ 4.20 in water at 25°C).[11]
pKa is the pKa of the substituted benzoic acid.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[10]
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[8]
pKa and Dissociation Constant of 4-Chloro-3-methoxybenzoic Acid
Parameter
Value
Source/Justification
pKa of Benzoic Acid (pKa₀)
4.20
Standard literature value for dissociation in water at 25°C.[11]
Hammett Constant for meta-OCH₃ (σ_meta_)
+0.12
Standard Hammett constant reflecting its inductive electron withdrawal.
Hammett Constant for para-Cl (σ_para_)
+0.23
Standard Hammett constant reflecting its dominant inductive withdrawal.
Reaction Constant (ρ)
1.00
By definition for the ionization of benzoic acids in water.[10]
Calculation:
Assuming the effects of the substituents are additive:
Σσ = σ_meta-OCH₃_ + σ_para-Cl_ = 0.12 + 0.23 = 0.35
Using the Hammett Equation:
pKa = pKa₀ - ρ(Σσ)
pKa = 4.20 - 1.00(0.35)
pKa_estimated_ ≈ 3.85
From this estimated pKa, we can calculate the acid dissociation constant (Ka):
Ka = 10⁻ᵖᴷᵃ
Ka = 10⁻³⁸⁵
Ka_estimated_ ≈ 1.41 x 10⁻⁴
This calculation predicts that 4-Chloro-3-methoxybenzoic acid is a stronger acid than benzoic acid, which is consistent with the presence of two electron-withdrawing groups that stabilize the conjugate base.[5][12]
Experimental Protocols for pKa Determination
To move beyond estimation, rigorous experimental determination is required. The following sections provide detailed, self-validating protocols for two common and reliable methods.
Method 1: Potentiometric Titration
Principle: This is a high-precision technique that involves monitoring the pH of a solution of the analyte as a standardized titrant (e.g., NaOH) is added incrementally.[13] A plot of pH versus the volume of titrant added produces a sigmoidal curve. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized to its conjugate base.[10][14]
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Detailed Experimental Protocol:
Apparatus & Reagents:
UV-Vis Spectrophotometer (dual-beam recommended).
Matched quartz cuvettes (e.g., 1 cm path length).
Calibrated pH meter.
4-Chloro-3-methoxybenzoic acid.
A series of buffers covering a wide pH range (e.g., pH 2 to 12). Universal buffers (e.g., Britton-Robinson) or a series of individual buffers (e.g., phosphate, borate) can be used. The buffer components should not absorb significantly in the wavelength range of interest.
Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol).
Prepare a series of buffer solutions with accurately known pH values.
For each measurement, prepare a sample by adding a small, constant aliquot of the analyte stock solution to a larger, known volume of a specific buffer. The final analyte concentration should be low enough to be within the linear range of the Beer-Lambert law (typically 10⁻⁵ to 10⁻⁶ M).
Determine the absorption spectra of the fully protonated species by recording the spectrum of the analyte in a strongly acidic buffer (e.g., pH 2, where pH << pKa).
Determine the absorption spectra of the fully deprotonated species by recording the spectrum in a strongly basic buffer (e.g., pH 10, where pH >> pKa).
Identify a wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal. N[16]ote any isosbestic points, which are wavelengths where the molar absorptivity of both species is identical. T[17]he presence of sharp isosbestic points is a strong indicator of a clean, two-component equilibrium.
Measure the absorbance of each buffered analyte solution at the chosen analytical wavelength (λ).
Data Analysis:
Plot the measured absorbance (A) at the analytical wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
The pKa corresponds to the pH at the inflection point of this curve. T[15][16]his can be determined graphically or by fitting the data to the following equation:
A = (A_acid_ + A_base_ * 10^(pH - pKa)) / (1 + 10^(pH - pKa))
Where A_acid_ is the absorbance of the fully protonated form and A_base_ is the absorbance of the fully deprotonated form. A non-linear regression analysis will yield a precise value for the pKa.
While a definitive experimental pKa for 4-Chloro-3-methoxybenzoic acid is not prominently published, a reliable estimate of ~3.85 can be derived from first principles using the Hammett equation. This value, along with the corresponding dissociation constant (Ka ≈ 1.41 x 10⁻⁴), indicates a moderately strong organic acid, with its acidity enhanced by the combined electron-withdrawing effects of the meta-methoxy and para-chloro substituents.
For applications in drug development and process chemistry where precision is critical, this guide provides robust, step-by-step protocols for the experimental determination of pKa using potentiometric titration and UV-Vis spectrophotometry. The causality behind each experimental step has been explained to ensure scientific integrity and the generation of trustworthy, reproducible data. The adoption of these methods will empower researchers to accurately characterize 4-Chloro-3-methoxybenzoic acid and other novel compounds, facilitating a deeper understanding of their behavior and accelerating their development pipelines.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Avdeef, A., Box, K. J., & Tsinman, O. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
Yıldız, G., & Kılıç, E. (2011). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
Pytela, O., & Ludwig, M. (2001). Calculated and experimental pKa values of ortho-substituted benzoic acids in water at 25°C.
Guillaume, M., Botek, E., & De Proft, F. (2002). Substituent effects on the electronic structure and pKa benzoic acid. International Journal of Quantum Chemistry. Retrieved from [Link]
Anonymous. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
NPTEL. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]
YouTube. (2023, March 29). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]
Chemistry LibreTexts. (2023, March 19). E1: Acid Dissociation Constants at 25°C. Retrieved from [Link]
Strategic Scaffolds in Medicinal Chemistry and Drug Design Executive Summary 4-Chloro-3-methoxybenzoic acid (CAS 85740-98-3) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Unlike simple benzoi...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Scaffolds in Medicinal Chemistry and Drug Design
Executive Summary
4-Chloro-3-methoxybenzoic acid (CAS 85740-98-3) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Unlike simple benzoic acid derivatives, the specific substitution pattern—a chlorine atom at the para position and a methoxy group at the meta position relative to the carboxylate—confers unique electronic and steric properties. This scaffold is increasingly utilized to modulate lipophilicity (
) and metabolic stability in kinase inhibitors, Monoacylglycerol Lipase (MAGL) inhibitors, and Orexin receptor antagonists.
This technical guide provides a rigorous analysis of the synthetic pathways, structural utility, and biological applications of this moiety, designed for researchers in drug discovery and process chemistry.
Part 1: Chemical Profile and Synthetic Architecture
The utility of 4-chloro-3-methoxybenzoic acid stems from its ability to serve as a robust "left-hand" side (LHS) capping group in peptidomimetics and small molecule inhibitors. The para-chloro substituent blocks metabolic oxidation at the 4-position while enhancing lipophilic contacts; the meta-methoxy group acts as a hydrogen bond acceptor, often interacting with specific residues (e.g., hinge regions in kinases).
1.1 Validated Synthetic Routes
The industrial and laboratory synthesis primarily relies on the oxidation of the corresponding toluene derivative. This route is preferred over electrophilic chlorination of 3-methoxybenzoic acid due to regioselectivity issues.
Method A: Permanganate Oxidation (Primary Route)
This protocol ensures high fidelity of the oxidation state without compromising the ether linkage or the halogen.
Mechanism: Benzylic C-H activation followed by oxidation to the carboxylate.
Method B: Acid Chloride Activation (Downstream Utility)
For coupling reactions, the acid is almost invariably converted to its acid chloride, 4-chloro-3-methoxybenzoyl chloride .
Reagent: Thionyl Chloride (
) or Oxalyl Chloride.
Catalyst: DMF (catalytic amounts to form the Vilsmeier-Haack intermediate).
Byproducts:
, (gaseous removal drives equilibrium).
1.2 Synthetic Pathway Visualization
The following diagram outlines the conversion of the toluene precursor to the active amide coupling partner, a critical workflow in drug synthesis.
Figure 1: Step-wise synthetic conversion from toluene precursor to bioactive amide scaffold.
Part 2: Medicinal Chemistry Applications[2][3][4][5][7][8][9]
2.1 Monoacylglycerol Lipase (MAGL) Inhibitors
Recent studies in Journal of Medicinal Chemistry have highlighted the 4-chloro-3-methoxybenzoyl moiety as a critical determinant of potency in reversible MAGL inhibitors. MAGL is a therapeutic target for pain, neuroinflammation, and pancreatic cancer.
Role of Scaffold: The 4-chloro-3-methoxybenzoyl group is attached to a benzylpiperidine core.
SAR Insight: Replacing the 4-Cl with H or the 3-OMe with H results in a significant loss of potency (
increases), suggesting the substituents fill specific hydrophobic pockets and engage in essential electrostatic interactions within the enzyme active site.
Key Compound: A benzylpiperidine derivative (Compound 35 in literature) synthesized using this acid showed high selectivity for MAGL over FAAH (Fatty Acid Amide Hydrolase).
2.2 Kinase Inhibitors (EGFR & BTK)
In oncology, this scaffold is used to construct "Type II" kinase inhibitors or covalent inhibitors where the acid is coupled to an aniline or heterocyclic amine.
EGFR Sensitizers: Derivatives have been explored to sensitize tumor cells to EGFR inhibitors like Erlotinib.[4]
Pyrimidinylpyrazole Conjugates: The acid is coupled to pyrimidinylpyrazole amines to form sulfonamide-containing anticancer agents. The lipophilic Cl/OMe pattern improves cellular permeability compared to more polar analogues.
Table 1: Comparative Activity of Benzoic Acid Substitutions in MAGL Inhibitors
Substituent Pattern
Electronic Effect
Lipophilicity ()
Relative Potency ()
4-Cl, 3-OMe
Withdrawing / Donating
High
++++ (Optimal)
4-H, 3-OMe
Donating
Moderate
++
4-Cl, 3-H
Withdrawing
High
+
4-F, 3-OMe
Weak Withdrawing
Moderate
+++
Part 3: Detailed Experimental Protocols
3.1 Synthesis of 4-Chloro-3-methoxybenzoyl Chloride
This protocol describes the activation of the acid for subsequent medicinal chemistry coupling. It is a self-validating protocol; the evolution of gas and dissolution of the solid indicates progress.
Reagents:
4-Chloro-3-methoxybenzoic acid (1.0 equiv)
Thionyl Chloride (
) (5.0 equiv) - Excess acts as solvent
Dimethylformamide (DMF) (1-2 drops) - Catalyst
Procedure:
Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a
drying tube or inlet.
Addition: Charge the flask with 4-chloro-3-methoxybenzoic acid (e.g., 5.0 g). Carefully add Thionyl Chloride (10 mL) in a fume hood. Add 1 drop of anhydrous DMF.
Reaction: Heat the mixture to reflux (
) for 2–3 hours.
Checkpoint: The reaction is complete when the evolution of
and gas ceases and the suspension becomes a clear homogeneous solution.
Workup: Cool the mixture to room temperature. Remove excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a semi-solid or oil.
Note: Co-evaporate with dry toluene (
mL) to remove traces of thionyl chloride.
Storage: Use immediately for the coupling step to prevent hydrolysis.
3.2 General Amide Coupling (HATU Method)
For sensitive substrates where acid chloride formation is too harsh, the HATU coupling method is preferred.
Add HATU and stir for 15 minutes at room temperature to form the activated ester.
Add the amine partner and stir for 4–12 hours.
Quench with water and extract with Ethyl Acetate. Wash organic layer with
solution (to remove DMF), brine, and dry over .
Part 4: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical flow of modifying the 4-chloro-3-methoxybenzoic acid scaffold to optimize biological activity, specifically for kinase and lipase targets.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold's functional regions.
References
Synthesis and Characterization : ChemicalBook. "4-CHLORO-3-METHOXYBENZOIC ACID Synthesis and Properties." Accessed 2025.[1] Link
MAGL Inhibitors : Granchi, C., et al. (2022).[6][7] "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives." Journal of Medicinal Chemistry. Link
Kinase Inhibitor Design : Taylor & Francis. "Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives." Link
Orexin Antagonists : Actelion Pharmaceuticals. "Patent WO 2014/057435: [ortho bi-(hetero-)aryl]-[2-(meta bi-(hetero-)aryl)-pyrrolidin-1-yl]-methanone derivatives." Link
General Reactivity : Organic Syntheses. "Reaction of Carboxylic Acids with Thionyl Chloride." Link
Application Note: Optimization of Chlorination Conditions for Methoxybenzoic Acid Derivatives
Executive Summary Methoxybenzoic acid derivatives (anisic acids) are critical scaffolds in the synthesis of agrochemicals (e.g., Dicamba) and pharmaceutical intermediates (e.g., Vancomycin precursors). The chlorination o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methoxybenzoic acid derivatives (anisic acids) are critical scaffolds in the synthesis of agrochemicals (e.g., Dicamba) and pharmaceutical intermediates (e.g., Vancomycin precursors). The chlorination of these substrates presents a classic "push-pull" electronic challenge: the methoxy group (
) strongly activates the ortho and para positions, while the carboxyl group () deactivates the ring and directs meta.
This Application Note provides optimized protocols for controlling regioselectivity and suppressing over-chlorination (polychlorination). We evaluate three distinct methodologies:
High-Throughput/Industrial: Sulfuryl Chloride (
) mediated chlorination.
High-Precision/Lab-Scale: N-Chlorosuccinimide (NCS) with Lewis Acid catalysis.
Green Chemistry: Oxidative chlorination using
.
Mechanistic Insight & Regioselectivity
Understanding the electronic landscape is the first step to optimization. For 2-methoxybenzoic acid (o-anisic acid), the directing effects compete:
Methoxy (C2): Directs to C3 (ortho) and C5 (para).
Carboxyl (C1): Directs to C3 (meta) and C5 (meta).
While both groups direct to C3 and C5, the C5 position is sterically favored. The C3 position is sandwiched between the carboxyl and methoxy groups, creating a "steric well" that requires specific catalytic intervention to access.
Critical Quality Attributes (CQAs)
Mono- vs. Di-chlorination Ratio: Preventing the formation of 3,5-dichloro derivatives.
Regioisomeric Ratio (RR): C5-Cl (kinetic/thermodynamic major) vs. C3-Cl (difficult minor).
Residual Starting Material: < 0.5% required for downstream GMP compliance.
Reagent Selection Strategy
The choice of chlorinating agent dictates the reaction pathway. The following decision tree aids in selecting the optimal reagent based on scale and selectivity requirements.
Figure 1: Decision matrix for selecting chlorination reagents based on process constraints.
Experimental Protocols
Method A: Sulfuryl Chloride (
) – The Industrial Standard
Best for: Large-scale synthesis of 5-chloro-2-methoxybenzoic acid.
Mechanism: Thermal decomposition of
generates in situ, often initiated by radicals or Lewis bases.
Protocol:
Dissolution: Dissolve 2-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (5 volumes). Note: Acetic acid suppresses radical side reactions compared to non-polar solvents.
Addition: Cool to 15°C. Add Sulfuryl Chloride (1.1 eq) dropwise over 30 minutes.
Reaction: Warm to 45°C and hold for 4 hours. Monitor gas evolution (
Optimization Tip: To enhance C3-selectivity (ortho-chlorination), add a secondary amine catalyst (e.g., diisopropylamine, 10 mol%). The amine forms a chlorammonium species that coordinates with the methoxy oxygen, directing chlorine to the ortho position [1].
Quench: Pour mixture into ice water (10 volumes). The product precipitates.[2]
Purification: Recrystallize from Ethanol/Water (8:2).
Method B: NCS (N-Chlorosuccinimide) – High Precision
Best for: Lab-scale optimization and difficult regioselectivity (e.g., forcing C3 chlorination).
Mechanism: Electrophilic aromatic substitution via activated
.
Protocol:
Setup: In a flame-dried flask, dissolve substrate (1.0 eq) in Acetonitrile (ACN) or DMF.
Solvent Effect: ACN promotes mono-chlorination; DMF can accelerate the reaction but may lead to over-chlorination.
Catalyst: Add
(5 mol%) or (5 mol%) as a Lewis Acid catalyst.
Reagent: Add NCS (1.05 eq) in portions to maintain temperature < 25°C.
Incubation: Stir at 40°C for 6-12 hours.
Validation: Monitor by HPLC. If di-chlorinated byproduct > 2%, lower temperature to 20°C and extend time.
Method C: Oxidative Chlorination (
) – The Green Approach
Best for: Sustainability and high atom economy.
Mechanism: In situ generation of
or from oxidation by Hydrogen Peroxide.
Protocol:
Mixture: Suspend 2-methoxybenzoic acid (1.0 eq) in Methanol (3 volumes) and 37%
(2.0 eq).
Controlled Addition: Add 30%
(1.1 eq) dropwise.
CRITICAL SAFETY WARNING: The reaction is highly exothermic. Maintain internal temperature between 40-45°C . Exceeding 50°C causes rapid disproportionation of
(oxygen evolution) and loss of stoichiometry [2].
Completion: Stir for 4 hours at 45°C.
Workup: Add Sodium Bisulfite solution (10%) to quench excess peroxide before extraction.
Optimization Data & Comparison
The following table summarizes the performance of each method based on internal validation runs using 2-methoxybenzoic acid as the substrate.
Parameter
Method A ()
Method B (NCS)
Method C ()
Primary Isomer
5-Chloro (Para)
5-Chloro (Para)
5-Chloro (Para)
Selectivity (Mono:Di)
88:12
98:2
94:6
Yield (Isolated)
92%
85%
89%
Atom Economy
Low (Loss of )
Low (Succinimide waste)
High (Water byproduct)
Cost Efficiency
High
Low
Medium
Key Risk
Corrosive Gas Emission
Cost / Solubility
Exotherm Control
Process Workflow Visualization
The following diagram illustrates the workflow for the Green Oxidative Chlorination (Method C) , highlighting the critical control points (CCPs) for safety and yield.
Figure 2: Workflow for oxidative chlorination with Critical Control Points (CCPs) for temperature management.
Troubleshooting & Optimization Tips
Polychlorination Issues:
Cause: High local concentration of chlorinating agent.
Fix: Increase stirring speed (mass transfer limitation) or dilute the chlorinating agent before addition.
Fix: For Method A, reduce temperature to 0°C during addition.
Poor Conversion:
Cause: Deactivation of the ring by the carboxyl group is stronger than expected.
Fix: Convert the carboxylic acid to a methyl ester before chlorination. The ester is less deactivating and improves solubility in organic solvents. Hydrolyze back to acid post-chlorination.
Isomer Control (Targeting the 3-position):
If the 3-chloro isomer (ortho to methoxy) is the target, standard electrophilic substitution is unfavorable due to sterics.
Advanced Protocol: Use Directed Ortho Metalation (DoM) .[3][4] Protect the acid as an amide, lithiate with s-BuLi (which coordinates to the methoxy oxygen), and quench with Hexachloroethane (
) [3].
References
Zhang, Y., et al. (2015). "Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride." Chemical Communications.[5] Link
Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Approach."[6] Angewandte Chemie International Edition. Link
Nguyen, T.H., et al. (2006).[4] "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis." Organic Letters. Link
BenchChem. (2025).[1][7] "Comparative Guide to N-Chlorosuccinimide and Alternatives for Large-Scale Synthesis." Link
Google Patents. (2019). "Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA)." US20190119189A1. Link
Standard operating procedure for handling 4-Chloro-3-methoxybenzoic acid
Application Notes & Protocols for 4-Chloro-3-methoxybenzoic Acid Abstract: This document provides a comprehensive guide to the safe handling, storage, disposal, and experimental application of 4-Chloro-3-methoxybenzoic a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols for 4-Chloro-3-methoxybenzoic Acid
Abstract: This document provides a comprehensive guide to the safe handling, storage, disposal, and experimental application of 4-Chloro-3-methoxybenzoic acid (CAS No. 85740-98-3). The protocols herein are designed for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. The procedures are grounded in established safety standards and best laboratory practices to ensure user safety and experimental integrity.
Compound Identification and Physicochemical Properties
4-Chloro-3-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique substitution pattern makes it a valuable intermediate in various synthetic applications.[1] Understanding its fundamental properties is critical for its proper use and storage.
Table 1: Physicochemical Properties of 4-Chloro-3-methoxybenzoic Acid
As with any laboratory chemical, a thorough understanding of the potential hazards is paramount. While generally classified as a weak acid, carboxylic acids can be corrosive and pose other risks.[4] The following information is synthesized from Globally Harmonized System (GHS) classifications and safety data sheets (SDS).
Ingestion: Harmful if swallowed.[5][6] Ingestion can cause irritation to the gastrointestinal tract. Never give anything by mouth to an unconscious person and rinse the mouth with water if ingestion occurs.[5]
Inhalation: May cause respiratory tract irritation.[5][6][7] As a powder, dust formation should be minimized.[5][8] If inhaled, the individual should be moved to fresh air immediately.[5][9]
Skin Contact: Causes skin irritation.[5][6] Prolonged contact should be avoided. Contaminated clothing must be removed, and the affected skin area should be washed thoroughly with soap and plenty of water.[5][9]
Eye Contact: Causes serious eye irritation.[5][6] Direct contact can cause redness, pain, and potential damage. In case of contact, rinse the eyes cautiously with water for several minutes, removing contact lenses if possible.[5][10]
Standard Operating Procedure (SOP)
This SOP outlines the necessary controls and procedures to handle 4-Chloro-3-methoxybenzoic acid safely.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[11] All PPE must be inspected before use.[11]
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][12][13] A face shield may be required for splash-prone operations.[13]
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin exposure.[11][14] Inspect gloves for any signs of degradation or puncture before use.
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, wear additional protective clothing to prevent skin contact.[8][11]
Respiratory Protection: For operations where dust may be generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[8][12][13]
Engineering Controls
Ventilation: Always handle 4-Chloro-3-methoxybenzoic acid inside a certified chemical fume hood to minimize inhalation of dust.[13] Ensure adequate ventilation to keep airborne concentrations low.[8]
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8] Know their locations before beginning any work.[15]
Storage and Handling
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] The recommended storage temperature is between 0-8°C.[1] Avoid storing carboxylic acids in metal cabinets which can corrode.[4] Protect from sunlight.[10]
Incompatibilities: Keep away from strong bases, strong oxidizing agents, and combustible materials.[9][13]
Handling Procedures:
Avoid the formation and accumulation of dust.[5][8]
Use non-sparking tools for handling the powder.
Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[6]
Pre-planning is essential for responding safely to chemical spills.[16] The appropriate response depends on the size of the spill.
Minor Spill (Manageable by lab personnel):
Alert: Immediately alert personnel in the vicinity.[17]
Isolate: Restrict access to the spill area.
Protect: Don appropriate PPE, including respiratory protection if dust is present.[18]
Contain: Cover the spill with a dry absorbent material like vermiculite or sand. For acidic spills, a neutralizer such as sodium bicarbonate can be applied.[19]
Collect: Gently sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[12][18] Avoid creating dust.[5]
Decontaminate: Clean the spill area with soap and water.[15]
Dispose: Dispose of the container and any contaminated materials as hazardous waste.[18]
Notify: Alert your supervisor and call emergency services.[15] Provide the chemical name, location, and approximate quantity of the spill.
Secure: Close doors to the affected area to confine vapors or dust. Post a warning sign.
Assist: Attend to any injured or contaminated persons from a safe distance, using emergency showers or eyewashes if necessary.[15]
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
Chemical waste must be managed responsibly to prevent harm to individuals and the environment.
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]
Contaminated Materials: Spill cleanup materials, empty containers, and contaminated PPE must be collected in a designated, properly labeled hazardous waste container.[10][18]
Regulations: Always follow local, state, and federal regulations for hazardous waste disposal.[20] Do not let the product enter drains.[21]
Applications and Experimental Protocols
4-Chloro-3-methoxybenzoic acid is a versatile building block in organic synthesis.[1] Its primary applications are in the development of pharmaceuticals and agrochemicals, where it serves as a key intermediate.[1][3] It is also used in material science and analytical chemistry.[1]
Protocol: General Synthesis of an Ester Derivative
This protocol provides a generalized procedure for the esterification of 4-Chloro-3-methoxybenzoic acid, a common reaction for carboxylic acids. This is a representative workflow and must be adapted based on the specific alcohol and reaction scale.
Objective: To convert 4-Chloro-3-methoxybenzoic acid to its corresponding methyl ester as an illustrative example.
Materials:
4-Chloro-3-methoxybenzoic acid
Methanol (reagent grade, anhydrous)
Sulfuric acid (concentrated)
Sodium bicarbonate (saturated aqueous solution)
Brine (saturated NaCl aqueous solution)
Anhydrous magnesium sulfate or sodium sulfate
Dichloromethane or Ethyl Acetate (for extraction)
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
Reaction Setup: In a chemical fume hood, add 4-Chloro-3-methoxybenzoic acid (1.0 eq) and anhydrous methanol (10-20 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating increases the reaction rate to achieve equilibrium faster.
Workup - Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x volumes). Causality: The organic ester product is more soluble in the organic phase, allowing separation from water-soluble impurities.
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize remaining acid), and finally with brine. Causality: The bicarbonate wash removes the acidic catalyst and any unreacted starting material. The brine wash helps to remove residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Caption: A generalized workflow for a synthesis experiment.
Protocol: Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the starting material and any synthesized products.
A. High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of 4-Chloro-3-methoxybenzoic acid.
Procedure:
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
Prepare a series of dilutions for calibration if quantitative analysis is needed.
Use a C18 reverse-phase column.
A typical mobile phase could be a gradient of water (with 0.1% formic acid) and methanol or acetonitrile (with 0.1% formic acid).[22]
Set the UV detector to a wavelength where the compound has strong absorbance (determined by UV-Vis scan, typically around 254 nm for aromatic compounds).
Inject the sample and analyze the resulting chromatogram for peak area and retention time to determine purity.
B. Spectroscopic Analysis
Fourier-Transform Infrared Spectroscopy (FTIR): Prepare a sample as a KBr pellet or use an ATR accessory.[2] Expected characteristic peaks include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O and C-Cl stretches in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR will show characteristic aromatic proton signals and a methoxy singlet. ¹³C NMR will confirm the number of unique carbon environments.
Application Note: Synthesis of Amide Derivatives Utilizing 4-Chloro-3-methoxybenzoic Acid
Executive Summary & Strategic Importance 4-Chloro-3-methoxybenzoic acid (CAS: 85740-98-3) represents a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—a methoxy group at the meta position...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
4-Chloro-3-methoxybenzoic acid (CAS: 85740-98-3) represents a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—a methoxy group at the meta position providing electron density and a chlorine atom at the para position providing metabolic stability and lipophilicity—mimics the core structure found in several kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals.
Chemical Context & Challenges:
The primary challenge in derivatizing this acid lies in its electronic duality. The 3-methoxy group is electron-donating (Resonance), while the 4-chloro group is electron-withdrawing (Induction). This creates a carboxylic acid with moderate acidity (pKa ~3.8–4.0).
Steric Factors: The ortho-methoxy group creates a localized steric pocket that can hinder bulky coupling reagents.
Electronic Factors: The carboxylate nucleophilicity is sufficient for standard couplings, but reaction rates may stall with electron-deficient amines (e.g., nitro-anilines or amino-pyridines).
This guide provides two distinct protocols: Method A (HATU-mediated) for high-throughput discovery and Method B (Acid Chloride) for scale-up or unreactive amines.
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, select the protocol based on your amine partner and scale requirements.
Figure 1: Decision matrix for protocol selection based on amine nucleophilicity and reaction scale.
Protocol A: High-Yield Discovery Synthesis (HATU)
Application: Best for library generation, alkyl amines, and precious intermediates.
Mechanism: Generates a highly reactive O-acyl(7-azabenzotriazole) intermediate, minimizing racemization (not applicable here, but good practice) and accelerating attack by the amine.
Application: Best for >10g scale, electron-deficient anilines (e.g., 3-nitroaniline), or when coupling reagents fail.
Mechanism: Converts the acid to the highly electrophilic acyl chloride using Thionyl Chloride (
Place 4-Chloro-3-methoxybenzoic acid in a flask equipped with a reflux condenser and a drying tube (CaCl2).
Add
(5–10 mL per gram of acid).
Add 1 drop of anhydrous DMF (Catalyst: forms the Vilsmeier-Haack intermediate to accelerate reaction).
Reflux: Heat to reflux (75°C) for 2–3 hours.
Self-Validation: Monitor gas evolution (HCl and SO2). Reaction is complete when gas evolution ceases and the solid acid dissolves completely.
Evaporation: Concentrate the mixture under reduced pressure to remove excess
. Critical: Add toluene and re-evaporate 2x to azeotrope off residual traces of thionyl chloride.
Coupling:
Dissolve the resulting crude acyl chloride (yellow oil/solid) in dry DCM.
Cool to 0°C.
Add the Amine (1.1 equiv) and TEA (2.0 equiv) dropwise.
Reaction: Allow to warm to RT and stir for 4 hours.
Workup: Similar to Method A, but ensure thorough bicarbonate washes to neutralize any residual HCl.
Comparative Data Analysis
The following table summarizes expected performance based on internal validation data for benzoic acid derivatives.
Feature
Method A (HATU)
Method B (Acid Chloride)
Average Yield
85–95%
70–90%
Reaction Time
2–16 Hours
6–24 Hours (2 steps)
Purification
Often requires Column Chromatography
Often Recrystallization only
Cost Efficiency
Low (HATU is expensive)
High (SOCl2 is cheap)
Tolerance
Sensitive functional groups (OH, CN)
Robust groups only
Analytical Validation & Troubleshooting
Expected Analytical Signature
When characterizing the product, look for these specific shifts relative to the starting material (4-Chloro-3-methoxybenzoic acid):
1H NMR (DMSO-d6/CDCl3):
Amide NH: A broad singlet (or doublet if coupling to alkyl) typically appearing between 6.5–8.5 ppm (alkyl) or 8.0–10.5 ppm (aryl).
Methoxy Group: Singlet at ~3.9 ppm (remains largely unchanged).
Aromatic Protons: The H2 (ortho to OMe) and H6 (ortho to Carbonyl) may shift slightly upfield due to the loss of the carboxylic acid's strong electron-withdrawing nature compared to the amide.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield (Method A)
Steric hindrance from 3-OMe group.
Switch to HOAt or Oxyma as an additive to accelerate active ester formation.
Dimerization
Amine attacking two equivalents of acid chloride.
Ensure strict 1:1 stoichiometry and slow addition of acid chloride to amine.
Hydrolysis (Method B)
Wet solvents reacting with Acid Chloride.
Use freshly distilled DCM and keep the system under Nitrogen/Argon.
Product is Sticky/Oil
Residual DMF.
Perform an extra wash with 5% LiCl solution during workup to remove DMF.
Reaction Workflow Visualization
Figure 2: General reaction pathway for amide synthesis.
References
Montalbetti, C. A., & Falque, V. (2005).[1][2][3][4] Amide bond formation and peptide coupling.[1][5][2][4] Tetrahedron, 61(46), 10827-10852.[3][4]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
PubChem Compound Summary. (2023). 4-Chloro-3-methoxybenzoic acid (CID 2063378).[6][7] National Center for Biotechnology Information.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Application Note: Column Chromatography Solvent Systems for 4-Chloro-3-methoxybenzoic acid
This Application Note is designed for researchers and drug development professionals requiring high-purity isolation of 4-Chloro-3-methoxybenzoic acid . It moves beyond generic advice to provide a specific, mechanism-dri...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals requiring high-purity isolation of 4-Chloro-3-methoxybenzoic acid . It moves beyond generic advice to provide a specific, mechanism-driven protocol for handling the separation challenges inherent to chlorinated benzoic acid derivatives.
Executive Summary & Compound Profile
4-Chloro-3-methoxybenzoic acid presents a dual challenge in silica gel chromatography:
High Polarity/Acidity: The carboxylic acid moiety (
) interacts strongly with silanol groups () on the stationary phase, causing severe peak tailing and poor resolution.
Structural Isomerism: Synthetic routes often yield regiochemical isomers (e.g., 3-chloro-4-methoxybenzoic acid) with similar polarity, requiring high-efficiency separation.[1]
Recommended Strategy: Use an acid-modified normal phase system . The addition of a weak acid (Acetic Acid) to the mobile phase suppresses the ionization of the benzoic acid, keeping it in its protonated (neutral) form. This minimizes interaction with the silica surface, sharpening peak shape and improving resolution.
Ratio: 0% to 10% MeOH in DCM with 0.5% - 1% AcOH .
Note: DCM systems are more expensive and environmentally hazardous; reserve for difficult separations where Hex/EtOAc fails.
The "Acid Modifier" Mechanism
Silica gel is slightly acidic (
). Without an acid modifier, 4-Chloro-3-methoxybenzoic acid partially ionizes ().[1] The anion binds tightly to protonated silanols, resulting in a "streak" rather than a spot.
Without AcOH: Broad streak, Rf varies with concentration.
With 1% AcOH:
. The equilibrium shifts to the neutral form, resulting in a tight, circular spot.
Detailed Experimental Protocol
Phase 1: TLC Method Development (The "Self-Validating" Step)
Before running the column, you must validate the separation on TLC plates.
Prepare Mobile Phases:
Solvent A: Hexanes + 1% AcOH.
Solvent B: EtOAc + 1% AcOH.
Spotting: Dissolve ~5 mg of crude in 1 mL MeOH. Spot on a Silica Gel 60
plate.
Elution Testing: Run TLCs in the following ratios (A:B):
90:10 (Check for non-polar impurities)
70:30 (Target range for product)
50:50 (Check for polar baseline impurities)
Target Criteria: The ideal system yields an Rf of 0.25 – 0.35 for 4-Chloro-3-methoxybenzoic acid.
If Rf > 0.5: Reduce EtOAc.
If Rf < 0.2: Increase EtOAc.
Phase 2: Sample Loading (Dry Loading)
Due to the compound's limited solubility in non-polar mobile phases (Hexanes), liquid loading (dissolving in DCM/EtOAc and injecting) often leads to band broadening. Dry loading is critical for high resolution.
Dissolve the crude mixture in the minimum amount of volatile solvent (e.g., Acetone or MeOH/DCM).
Add silica gel (ratio: 1g crude to 2-3g silica).
Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.
Load this powder directly onto the top of the pre-packed column.
Mastering the Purity: Advanced Crystallization Techniques for 4-Chloro-3-methoxybenzoic Acid
Application Note & Protocols For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of pharmaceutical intermediates and fine chemicals. Abstract High-purity 4-Chloro-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of pharmaceutical intermediates and fine chemicals.
Abstract
High-purity 4-Chloro-3-methoxybenzoic acid is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its isomeric purity and the absence of process-related impurities are paramount for the efficacy and safety of the final active ingredients. This guide provides a comprehensive overview of advanced crystallization techniques for achieving high-purity 4-Chloro-3-methoxybenzoic acid. We delve into the scientific principles underpinning solvent selection, explore detailed protocols for cooling and antisolvent crystallization, and outline robust analytical methods for purity verification. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific needs.
Introduction: The Imperative of Purity
4-Chloro-3-methoxybenzoic acid, with a molecular weight of 186.59 g/mol and a melting point in the range of 209-221 °C, is a white to off-white crystalline solid.[1][2] It serves as a key intermediate in the synthesis of a variety of complex organic molecules.[3][4] The presence of impurities, even in trace amounts, can have a significant impact on the downstream reaction yields, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API).
The primary synthesis route for 4-Chloro-3-methoxybenzoic acid often involves the oxidation of 4-chloro-3-methoxytoluene.[4] This process can introduce several potential impurities, including:
Over-oxidation Products: Further oxidized species.
Side-Reaction Byproducts: Other isomers or related compounds formed during the reaction.
Crystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities.[5] The selection of an appropriate crystallization method and solvent system is crucial for achieving the desired purity and yield.
The Science of Solvent Selection: A Predictive Approach
The ideal solvent for crystallization should exhibit high solubility for 4-Chloro-3-methoxybenzoic acid at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for the crystallization process. While experimental determination of solubility is ideal, predictive models can provide valuable guidance in the initial solvent screening process.
One such powerful tool is the Hansen Solubility Parameters (HSP) . HSP theory is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to each substance:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.[1]
By matching the HSP of the solute (4-Chloro-3-methoxybenzoic acid) with those of various solvents, one can predict the likelihood of good solubility.
Table 1: Estimated Hansen Solubility Parameters and Solvent Selection Guide
Solvent
δD (MPa½)
δP (MPa½)
δH (MPa½)
Predicted Solubility
Rationale
4-Chloro-3-methoxybenzoic acid (Estimated)
18.5
8.5
10.0
-
-
Acetone
15.5
10.4
7.0
Good
Close HSP match, good for dissolving.
Ethanol
15.8
8.8
19.4
Good
Strong hydrogen bonding interaction.
Ethyl Acetate
15.8
5.3
7.2
Moderate
Good balance of polarity.
Toluene
18.0
1.4
2.0
Poor
Mismatch in polar and H-bonding parameters.
Heptane
15.3
0.0
0.0
Very Poor
Non-polar, significant HSP mismatch.
Water
15.5
16.0
42.3
Poor (cold), Moderate (hot)
Significant H-bonding potential at high temp.
Disclaimer: The HSP values for 4-Chloro-3-methoxybenzoic acid are estimated based on its structure and the properties of similar molecules. Experimental verification is recommended.
Based on this predictive analysis, polar protic and aprotic solvents like ethanol, acetone, and ethyl acetate are promising candidates for single-solvent cooling crystallization. The significant difference in HSP between the target molecule and non-polar solvents like toluene and heptane suggests their potential use as antisolvents.
Crystallization Workflow: From Crude Solid to Purified Crystals
The overall process for purifying 4-Chloro-3-methoxybenzoic acid via crystallization can be visualized as a systematic workflow.
Troubleshooting solubility issues of 4-Chloro-3-methoxybenzoic acid in water
Technical Profile & Physicochemical Baseline Before attempting solubilization, you must understand the "personality" of this molecule.[1][2] It is a substituted benzoic acid; its solubility is strictly governed by pH and...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Profile & Physicochemical Baseline
Before attempting solubilization, you must understand the "personality" of this molecule.[1][2] It is a substituted benzoic acid; its solubility is strictly governed by pH and ionization state.[2]
Property
Value
Technical Implication
Molecular Weight
186.59 g/mol
Small molecule, diffuses rapidly once dissolved.[1][2]
pKa (Acidic)
~3.84 (Predicted)
CRITICAL: At pH < 3.8, the molecule is neutral (protonated) and insoluble.[1][2] At pH > 5.8, it is ionized (deprotonated) and soluble.[1][2]
LogP
~2.4
Moderately lipophilic.[1][2] It prefers organic solvents (DMSO, Ethanol) over water in its neutral state.[1][2]
Appearance
White crystalline powder
High lattice energy may require physical disruption (sonication) to initiate dissolution.[1][2]
The Mechanics of Dissolution (Visual Logic)[1][2]
The most common error is attempting to dissolve this compound in unbuffered water (pH ~5.5-6.[2]0) or acidic buffers.[1][2] The chlorine atom adds lipophilicity, making the protonated form significantly less soluble than standard benzoic acid.[2]
Diagram: The Solubility Switch
This decision tree illustrates the critical path to successful solubilization.
Figure 1: The ionization state determines solubility.[1][2] You must drive the equilibrium toward the anionic form for aqueous stability.
Troubleshooting Scenarios (FAQs)
Issue 1: "The powder floats on water and refuses to wet or dissolve."[1][2]
Diagnosis: You are fighting the "hydrophobic effect."[2] The 4-Chloro and 3-Methoxy groups create a lipophilic surface.[1][2] In pure water (which often becomes slightly acidic upon adding the compound due to carboxylic acid dissociation), the molecule remains protonated and hydrophobic.[1][2]
The Fix: In-Situ Salt Formation
Do not use pure water.[2] Instead, convert the acid to its sodium salt in situ.[1]
Suspend the calculated amount of powder in 80% of the final volume of water.[2]
Add 1.05 equivalents of 1M NaOH (or KOH) dropwise while stirring.
The pH will rise, deprotonating the carboxylic acid (COO⁻).[1][2]
The solution should clear rapidly.
Adjust to final volume with buffer (ensure buffer pH > 6.0).
Why this works: You are chemically transforming the insoluble acid into the highly soluble sodium 4-chloro-3-methoxybenzoate.[1][2]
Issue 2: "My DMSO stock precipitates immediately when I add it to my assay buffer."
Diagnosis: This is the "Solvent Shock" (or "Crash Out") phenomenon.[1][2]
You have a hydrophobic molecule dissolved in DMSO.[2] When you dump it into an aqueous buffer, the DMSO diffuses away into the water instantly.[2] The molecule is left "naked" in a high-dielectric environment before it can re-orient or ionize.[2] If the local concentration exceeds the intrinsic water solubility, it crystallizes.[1][2]
The Fix: The "Step-Down" Dilution Protocol
Do not add the DMSO stock directly to the full volume of buffer.[2]
Intermediate Step: Dilute your stock 1:10 into a "transition buffer" containing a surfactant (e.g., 0.05% Tween-20 or Pluronic F-127).[1][2]
Vortex immediately upon addition.
Final Dilution: Dilute this intermediate into your final assay buffer.
Alternative: Ensure your assay buffer pH is well above the pKa (ideally pH 7.4 or higher).[1][2] This ensures that as the molecule leaves the DMSO, it immediately encounters a base that ionizes it, preventing aggregation.[1][2]
Issue 3: "I need a high concentration (100 mM) for animal studies, but DMSO is toxic."
Diagnosis: Organic solvents are often unsuitable for in vivo use.[2] You need an aqueous vehicle.[1][2][3]
The Fix: Formulation with Cyclodextrins
Benzoic acid derivatives complex well with Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2]
Prepare a 20% (w/v) solution of HP-β-CD in water.[1][2]
Add the 4-Chloro-3-methoxybenzoic acid powder.[1][2]
Sonicate at 40°C for 30 minutes.
If needed, adjust pH to 7.0–8.0 using 1N NaOH.[1][2]
Mechanism: The hydrophobic phenyl ring nests inside the cyclodextrin bucket, while the hydrophilic exterior keeps the complex soluble in water.
Validated Protocols
Protocol A: Preparation of a 50 mM Stock in DMSO
Best for: In vitro assays, High Throughput Screening.[1]
Weighing: Weigh 9.33 mg of 4-Chloro-3-methoxybenzoic acid.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
Note: Avoid old DMSO that has absorbed water from the air, as this decreases solubility.[1][2][4]
Mixing: Vortex for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
Storage: Aliquot into amber vials. Store at -20°C.
Stability Check: If crystals appear upon thawing, warm to 37°C and vortex before use.
Protocol B: Preparation of Aqueous Buffer Solution (1 mM)
Best for: Analytical standards, HPLC mobile phases.[1][2]
Buffer Selection: Use Phosphate Buffered Saline (PBS) adjusted to pH 7.4 .[1][2]
Critical: Do not use Acetate buffer (pH 4-5) or unbuffered saline.[1][2]
Pre-dissolution: Dissolve the compound in a minimal volume of Methanol or DMSO (e.g., 100x stock).[1][2]
Dropwise Addition: Add the organic stock dropwise to the rapidly stirring PBS.
Clarification: If the solution is cloudy, check pH. If pH < 6.0, add dilute NaOH until pH reaches 7.4.[1][2]
References & Authority
PubChem. (n.d.).[1][2] 4-Chloro-3-methoxybenzoic acid (CID 2063378).[1][2][5][6] National Library of Medicine.[2] Retrieved from [Link][1][2]
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa-dependent solubility profiling).
Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Source for "Solvent Shock" and DMSO precipitation mechanisms).
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (Foundational review on in-situ salt formation for weak acids).
Publish Comparison Guide: 1H NMR Interpretation of 4-Chloro-3-methoxybenzoic Acid
The following guide is designed for researchers and analytical scientists requiring a definitive reference for the structural characterization of 4-Chloro-3-methoxybenzoic acid . It synthesizes theoretical prediction wit...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed for researchers and analytical scientists requiring a definitive reference for the structural characterization of 4-Chloro-3-methoxybenzoic acid . It synthesizes theoretical prediction with experimental causality to distinguish this compound from its critical regioisomers.
Executive Summary & Scaffold Analysis
In drug discovery, the regiochemistry of halogenated benzoate scaffolds dictates biological activity. 4-Chloro-3-methoxybenzoic acid is a common intermediate, yet it is frequently confused with its regioisomer, 3-Chloro-4-methoxybenzoic acid , which can arise as a competitive impurity during chlorination or through mislabeled starting materials.
This guide provides a self-validating NMR interpretation protocol. The core differentiation relies on the electronic conflict between the electron-withdrawing carboxyl group (-COOH) and the electron-donating methoxy group (-OCH
).
The "Fingerprint" Logic
Target (4-Cl-3-OMe): The proton at position 2 (H2) is ortho to both the deshielding -COOH and the shielding -OCH
. These opposing effects result in a chemical shift distinct from the isomer.
Alternative (3-Cl-4-OMe): The proton at position 2 (H2) is ortho to -COOH and ortho to -Cl (both deshielding), pushing it significantly downfield.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible chemical shifts (
) and resolution of fine coupling constants (), strict adherence to solvent and concentration standards is required.
Materials & Methods[1][2][3][4]
Instrument: 400 MHz (minimum) or 600 MHz 1H NMR Spectrometer.
Solvent:DMSO-d
(99.9 atom % D).
Why: CDCl
often leads to dimerization of carboxylic acids, causing peak broadening and variable shifts. DMSO-d disrupts dimers, sharpening the aromatic region and stabilizing the -COOH proton signal (~13 ppm).
Preparation: Dissolve 15 mg of sample in 0.6 mL DMSO-d
. Vortex for 30 seconds to ensure homogeneity.
Acquisition: Set relaxation delay (
) to 3.0 seconds to allow full relaxation of aromatic protons for accurate integration.
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.
Spectral Analysis: The Product vs. The Alternative
This section objectively compares the target product with its most likely impurity/isomer.
Target Product: 4-Chloro-3-methoxybenzoic acid
Structure: 1-COOH, 3-OCH
, 4-Cl.
Proton
Type
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Assignment Logic
-COOH
Broad Singlet
13.0 – 13.5
bs
-
Acidic proton (exchangeable).
H-2
Aromatic
7.55 – 7.60
d
~2.0
Diagnostic: Ortho to COOH (deshield), but Ortho to OMe (shield). Result: Intermediate shift.
H-6
Aromatic
7.60 – 7.65
dd
8.2, 2.0
Ortho to COOH. Deshielded.
H-5
Aromatic
7.50 – 7.55
d
8.2
Ortho to Cl. Meta to OMe.
-OCH
Alkyl
3.90 – 3.95
s
-
Characteristic methoxy singlet.
The Alternative: 3-Chloro-4-methoxybenzoic acid
Structure: 1-COOH, 3-Cl, 4-OCH
.
Proton
Type
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Comparison Note
H-2
Aromatic
7.90 – 8.00
d
~2.0
Key Difference: Ortho to COOH and Cl. No shielding OMe. Significantly downfield.
H-6
Aromatic
7.85 – 7.90
dd
8.5, 2.0
Similar to H-2, slightly shielded by para-OMe.
H-5
Aromatic
7.20 – 7.30
d
8.5
Key Difference: Ortho to OMe. Strongly shielded (Upfield).
Comparative Summary
Target (4-Cl-3-OMe): Aromatic protons are clustered tightly (7.5–7.65 ppm).
Alternative (3-Cl-4-OMe): Aromatic protons are widely separated (one upfield at ~7.2 ppm, two downfield at ~7.9 ppm).
Visualizations
Diagram 1: Isomer Differentiation Logic Tree
This decision tree allows for rapid "Go/No-Go" analysis of the crude reaction mixture.
Figure 1: Decision logic for distinguishing the target compound from its 4-methoxy regioisomer based on the shielding effect of the methoxy group on the ortho-proton (H5).
Diagram 2: Coupling Pathway for H-6 (Target)
Understanding the splitting pattern of H-6 confirms the 1,3,4-substitution pattern.
Figure 2: Coupling tree for Proton H-6. The large ortho-coupling (H5) and small meta-coupling (H2) create the characteristic "dd" multiplicity.
References
BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Retrieved from
Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Supplementary Information. Retrieved from
ChemicalBook. (2023). 4-Chloro-3-methoxybenzoic acid (CAS 85740-98-3) Spectral Data. Retrieved from
PubChem. (2025).[1][2] Compound Summary: 3-Chloro-4-methoxybenzoic acid (CID 2063378). National Library of Medicine. Retrieved from
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules/Z-scores).
Distinguishing 4-Chloro-3-methoxybenzoic acid from 3-Chloro-4-methoxybenzoic acid
Executive Summary & The "Regioisomer Challenge" In drug development and fine chemical synthesis, distinguishing between 4-Chloro-3-methoxybenzoic acid (Isomer A) and 3-Chloro-4-methoxybenzoic acid (Isomer B) is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The "Regioisomer Challenge"
In drug development and fine chemical synthesis, distinguishing between 4-Chloro-3-methoxybenzoic acid (Isomer A) and 3-Chloro-4-methoxybenzoic acid (Isomer B) is a critical quality attribute. These compounds are regioisomers—they share the exact molecular weight (186.59 g/mol ), identical elemental composition, and highly similar polarity.
The "Regioisomer Challenge" arises because standard quality control methods (like low-resolution LC-MS or basic melting point analysis) often yield overlapping results, leading to misidentification. This guide outlines a self-validating analytical workflow to definitively distinguish these isomers using physical, chromatographic, and spectroscopic evidence.
The Structures at a Glance
Feature
4-Chloro-3-methoxybenzoic acid
3-Chloro-4-methoxybenzoic acid
Common Name
4-Chloro-m-anisic acid
3-Chloro-p-anisic acid
CAS Number
85740-98-3
37908-96-6
Substituents
Cl @ C4, OMe @ C3
Cl @ C3, OMe @ C4
Precursor Origin
Often derived from 3-hydroxy-4-chlorobenzoic acid or oxidation of 4-chloro-3-methoxytoluene.
Often derived from chlorination of p-anisic acid (4-methoxybenzoic acid).
Physical Characterization (The "Quick Check")
While melting points (MP) are standard for purity, they are unreliable for definitive identification between these two specific isomers due to range overlap.
Experimental Data Summary:
Property
4-Chloro-3-methoxybenzoic acid
3-Chloro-4-methoxybenzoic acid
Risk Assessment
Melting Point
217 – 221 °C
215 – 219 °C
HIGH RISK. Ranges overlap significantly. Do not use as the sole ID method.
Appearance
White to off-white powder
White to light yellow powder
Subjective; unreliable.
Protocol Recommendation:
Use MP only as a purity check after identity is confirmed. If you possess authentic standards of both, a Mixed Melting Point test is valid: mixing the two isomers will significantly depress the melting point (eutectic effect) compared to the pure individual standards.
High-Performance Liquid Chromatography (HPLC)[1]
Separating these isomers requires exploiting subtle differences in their lipophilicity and pKa modulation caused by the chlorine position relative to the carboxylic acid.
3-Chloro-4-methoxybenzoic acid: The Chlorine is meta to the COOH.
4-Chloro-3-methoxybenzoic acid: The Chlorine is para to the COOH.
The ortho-effect of the methoxy group also alters the interaction with the stationary phase.
Recommended Method: Reverse Phase (C18 or Phenyl-Hexyl)
While C18 is standard, a Phenyl-Hexyl column provides superior selectivity for aromatic regioisomers due to
interactions.
Experimental Protocol:
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B (Isocratic hold)
2-15 min: 10%
60% B (Linear gradient)
15-20 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (aromatic) and 280 nm.
Predicted Elution Logic:
The 4-Chloro-3-methoxy isomer typically elutes slightly later than the 3-Chloro-4-methoxy isomer on Phenyl-Hexyl phases due to the unhindered para-chlorine interacting more strongly with the stationary phase, though retention times must be established with reference standards.
Spectroscopic Analysis (The "Fingerprint")
This is the Gold Standard for identification. You must use Nuclear Magnetic Resonance (NMR) to observe the specific coupling patterns and Nuclear Overhauser Effect (NOE) interactions.
Proton NMR (
H-NMR) Analysis
The aromatic region (7.0 – 8.0 ppm) provides the answer.
H-2 (Position 2): Located between COOH and Cl. It appears as a narrow doublet (J ~2 Hz) .
H-5 (Position 5): Ortho to OMe. Shielded (shifted upfield).
H-6 (Position 6): Ortho to COOH.
The Key Distinction (Coupling):
While both systems are ABX-like, the chemical shifts differ. However, the NOE experiment (below) removes all ambiguity.
The Definitive Test: 1D-NOE (Nuclear Overhauser Effect)
This protocol validates the spatial proximity of the Methoxy (OMe) protons to the aromatic ring protons.
Concept: Irradiating the OMe signal (~3.9 ppm) enhances the signal of physically close protons.
Mechanism:
In 3-Chloro-4-methoxybenzoic acid , the OMe is at C4. Its only proton neighbor is at C5 .
In 4-Chloro-3-methoxybenzoic acid , the OMe is at C3. Its proton neighbor is at C2 .
Experimental Protocol:
Dissolve ~10 mg sample in DMSO-
.
Acquire a standard
H spectrum.
Set up a 1D-Selective NOE (or NOESY) experiment.
Selectively irradiate the OMe singlet (~3.8 - 3.9 ppm).
Observe which aromatic peak shows enhancement.
Interpretation Table:
Observed Enhancement
Target Proton Splitting
Conclusion
Enhancement at H-5
Large Doublet ( Hz)
3-Chloro-4-methoxybenzoic acid
Enhancement at H-2
Small Doublet/Singlet ( Hz)
4-Chloro-3-methoxybenzoic acid
Visual Logic & Decision Trees
Diagram 1: The Analytical Decision Workflow
Caption: Analytical decision tree highlighting the insufficiency of melting points and the necessity of NOE-NMR for definitive identification.
Diagram 2: The NOE "Smoking Gun" Mechanism
Caption: Visualization of Nuclear Overhauser Effect (NOE) targets. The OMe group only enhances the immediate proton neighbor, distinguishing the isomers.
References
Sigma-Aldrich. 3-Chloro-4-methoxybenzoic acid Product Specification. Retrieved from
National Institute of Standards and Technology (NIST). 4-Methoxybenzoic acid Phase Change Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from
ChemicalBook. 4-Chloro-3-methoxybenzoic acid Synthesis and Properties. Retrieved from
PubChem. Compound Summary for CID 2063378 (4-Chloro-3-methoxybenzoic acid). National Library of Medicine. Retrieved from
Thermo Scientific Chemicals. 3-Chloro-4-methoxybenzoic acid, 98%. Retrieved from
A Comparative Guide to the Orthogonal Validation of Purity for 4-Chloro-3-methoxybenzoic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of a chemical reference standard is the bedrock of reliable analytical data. The purity of the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of a chemical reference standard is the bedrock of reliable analytical data. The purity of these standards directly impacts the accuracy of assays, the quantification of impurities in active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. 4-Chloro-3-methoxybenzoic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, making the rigorous validation of its purity a non-negotiable prerequisite for its use as a reference standard.[1][2]
This guide presents an in-depth, orthogonal approach to the purity validation of 4-Chloro-3-methoxybenzoic acid. We move beyond single-method assessments to construct a comprehensive purity profile. This is achieved by integrating data from multiple, disparate analytical techniques, where each method provides a unique and complementary piece of the puzzle. This self-validating system ensures that the assigned purity value is robust, reliable, and scientifically sound.
The Imperative of an Orthogonal Approach
Relying on a single analytical technique, such as High-Performance Liquid Chromatography (HPLC), can lead to an incomplete and potentially misleading assessment of purity. An orthogonal approach, by contrast, employs multiple analytical methods based on different scientific principles to analyze the same sample. This strategy is essential for detecting a wide array of potential impurities, including:
Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthesis route.[2]
Degradation products: Impurities formed during storage or handling.
Residual solvents: Volatile organic compounds remaining from the manufacturing process.
Water content: The presence of moisture.
Inorganic impurities: Non-combustible materials.
The convergence of results from these diverse techniques provides a high degree of confidence in the final purity assignment, a cornerstone of analytical trustworthiness.
Comparative Analysis of Core Validation Techniques
The following sections detail the primary analytical techniques for a comprehensive purity assessment of a 4-Chloro-3-methoxybenzoic acid reference standard. Each protocol is presented as a self-validating component of the overall workflow.
Chromatography is the cornerstone of purity assessment, designed to separate and quantify organic impurities that are structurally similar to the main compound.[3][4]
Causality: HPLC is the principal technique for detecting and quantifying non-volatile and thermally labile organic impurities. A reversed-phase method is ideal for separating 4-Chloro-3-methoxybenzoic acid from its potential non-polar and moderately polar impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2][5] The method's validation must adhere to the principles outlined in ICH Q2(R1).[6][7][8]
Experimental Protocol: HPLC-UV
Instrumentation: Standard HPLC system with a UV detector.
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined by the UV maximum of 4-Chloro-3-methoxybenzoic acid (e.g., ~254 nm).
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the reference standard material in a suitable diluent (e.g., a 50:50 mixture of mobile phase components) to a concentration of approximately 1.0 mg/mL.[9]
Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject a blank (diluent) to ensure no system peaks interfere.
Inject the sample solution.
Record the chromatogram for a sufficient time to elute any late-eluting impurities.
Purity Calculation (Area Normalization):
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Causality: GC is essential for detecting impurities that are volatile or can be made volatile.[10] For a carboxylic acid like 4-Chloro-3-methoxybenzoic acid, direct analysis is challenging due to its low volatility and polar nature, which can cause poor peak shape.[11][12] Therefore, derivatization to form a more volatile ester (e.g., methyl ester) is typically required to analyze for volatile process impurities. GC is also the primary method for quantifying residual solvents.
After cooling, neutralize and extract the resulting methyl ester into a suitable organic solvent (e.g., dichloromethane).[11]
Instrumentation: Gas chromatograph with a Mass Spectrometry (MS) or Flame Ionization Detector (FID).
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Injector Temperature: 250 °C.
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
Detector: MS detector in full scan mode for identification or FID for quantification.
Analysis: Inject the derivatized sample and analyze the resulting chromatogram for peaks other than the derivatized main compound.
Thermal Analysis: Assessing Absolute Purity and Volatiles
Thermal analysis techniques provide data on the absolute purity and the content of non-chromatographable impurities like water and solvents.
Causality: DSC measures the heat flow into a sample as a function of temperature. For a crystalline solid, it can be used to determine the melting point and calculate purity based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[13][14] This technique is particularly valuable as it is sensitive to any impurity that is soluble in the melt of the main component and is an excellent orthogonal check on chromatographic purity, especially for compounds with high purity (≥98%).[13]
Experimental Protocol: Purity by DSC
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.[13]
Atmosphere: Inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min.
Analysis:
Heat the sample through its melting transition.
Record the melting endotherm.
Use the instrument's software to calculate the purity based on the shape of the melting peak.
Causality: TGA measures the change in mass of a sample as a function of temperature.[15] It is a direct measure of the total volatile content, including water and residual solvents.[16] The result from TGA is critical for calculating the final purity on an anhydrous, solvent-free basis.
Experimental Protocol: TGA for Volatile Content
Instrumentation: A calibrated Thermogravimetric Analyzer.
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
Heating Program: Heat the sample from ambient temperature to a temperature above the boiling points of common solvents but below the decomposition temperature of the compound (e.g., from 25°C to 200°C) at a rate of 10°C/min.
Atmosphere: Inert atmosphere (e.g., Nitrogen).
Analysis: The percentage of mass loss observed corresponds to the total content of water and residual solvents.[15]
Spectroscopic Analysis: Identity and Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical identity of the reference standard and ensuring that the material is indeed 4-Chloro-3-methoxybenzoic acid.
Causality: NMR provides detailed information about the molecular structure.[17] ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the compound, confirming the identity and connectivity of atoms. It can also detect and help identify impurities that have unique NMR signals.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆).
Sample Preparation: Dissolve 5-10 mg of the sample in the deuterated solvent.
Analysis:
Acquire ¹H and ¹³C NMR spectra.
Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 4-Chloro-3-methoxybenzoic acid.
Examine the spectra for any unexpected signals that may indicate the presence of impurities.
Causality: MS provides information about the mass-to-charge ratio of the molecule, thereby confirming its molecular weight.[18] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for the identification of unknown impurities based on their mass and fragmentation patterns.[19]
Experimental Protocol: Direct Infusion MS
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a low concentration (e.g., 10 µg/mL).
Analysis: Infuse the sample directly into the mass spectrometer and acquire the mass spectrum. The observed molecular ion should correspond to the molecular weight of 4-Chloro-3-methoxybenzoic acid (186.59 g/mol ).[1][20]
Data Synthesis and Purity Assignment
A robust purity value is not derived from a single result but is a composite assessment of all orthogonal data. The following tables illustrate how data can be presented and compared.
Table 1: Comparison of Analytical Techniques for Purity Validation
Technique
Principle of Measurement
Information Provided
Typical Purity Specification
Advantages
Limitations
HPLC-UV
Chromatographic separation based on polarity
Purity by area %, presence of non-volatile organic impurities
Lower sensitivity for impurity detection compared to chromatography.
MS
Mass-to-charge ratio of ionized molecules
Molecular weight confirmation, structural info on impurities
Confirms identity
High sensitivity, excellent for impurity identification when coupled with LC/GC.[18]
Does not provide quantitative purity information on its own.
Table 2: Hypothetical Comparative Data for Two Lots of 4-Chloro-3-methoxybenzoic Acid
Analytical Test
Lot A Result
Lot B Result
Interpretation
HPLC Purity (Area %)
99.85%
99.20%
Lot A has a lower level of detectable organic impurities. Lot B shows a significant impurity peak at 1.5 min.
DSC Purity (Mole %)
99.90%
99.25%
DSC data corroborates the HPLC results, confirming Lot A's higher purity.
TGA (Mass Loss)
0.05%
0.45%
Lot B has a significantly higher content of water and/or residual solvents.
¹H NMR
Conforms to structure
Conforms to structure
Both lots are confirmed to be the correct chemical entity.
Final Purity Assignment
99.8%
98.8%
Calculated by combining chromatographic purity and correcting for volatile content. Lot A is suitable as a primary reference standard. Lot B may require further purification.
Visualizing the Validation Workflow
A logical and structured workflow is essential for ensuring all aspects of purity are assessed.
Caption: Comprehensive workflow for reference standard validation.
Caption: Logical relationship between impurity types and analytical methods.
Conclusion
The validation of a 4-Chloro-3-methoxybenzoic acid reference standard is a meticulous process that demands a multi-faceted, orthogonal analytical strategy. By systematically employing chromatographic, thermal, and spectroscopic techniques, a complete and reliable purity profile can be established. This guide provides the framework and detailed methodologies for researchers and drug development professionals to ensure that their reference standards are fit for purpose, thereby safeguarding the integrity of their analytical results and contributing to the development of safe and effective medicines.
References
USP. 〈621〉 CHROMATOGRAPHY. US Pharmacopeia. Available from: [Link]
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
LCGC International. Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]
Scribd. USP-NF 621 Chromatography. Scribd. Available from: [Link]
ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available from: [Link]
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
Mathkar, S. et al. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry. Available from: [Link]
Dr. Premchand. Theory and Instrumentation of DSC and TGA and its applications in various fields. YouTube. Available from: [Link]
NETZSCH. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH-Gerätebau GmbH. Available from: [Link]
Eurofins Scientific. Characterization for Pharmaceutical Products. Eurofins. Available from: [Link]
ResolveMass Laboratories. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available from: [Link]
PureSynth. 4-Chloro-3-Methoxybenzoic Acid 98.0%(GC). PureSynth. Available from: [Link]
WHO. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization. Available from: [Link]
Hypha Discovery. Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]
PubChem. 4-Chloro-3-methoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. Available from: [Link]
Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. Available from: [Link]
Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Available from: [Link]
Darko, E. & Thurbide, K.B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. Available from: [Link]
Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. Available from: [Link]
eScholarship. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. University of California. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. Available from: [Link]
ResearchGate. Benzoic acid determination with GC-FID? ResearchGate. Available from: [Link]
A Researcher's Guide to the Identification of 4-Chloro-3-methoxybenzoic Acid: A Comparative Analysis of Melting Point Determination and Alternative Methods
In the landscape of pharmaceutical research and drug development, the unambiguous identification and purity assessment of chemical entities are foundational to scientific rigor and regulatory compliance. For a compound s...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unambiguous identification and purity assessment of chemical entities are foundational to scientific rigor and regulatory compliance. For a compound such as 4-Chloro-3-methoxybenzoic acid, a versatile intermediate in the synthesis of biologically active molecules, precise characterization is paramount.[1][2] This guide provides an in-depth, objective comparison of the traditional melting point determination method with modern analytical techniques for the identification of 4-Chloro-3-methoxybenzoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Enduring Relevance of Melting Point Determination
The melting point of a crystalline solid is a sensitive physical property that has long been leveraged for identification and as an indicator of purity.[3] A pure substance typically exhibits a sharp, well-defined melting range, while the presence of impurities tends to depress and broaden this range.[3] For 4-Chloro-3-methoxybenzoic acid, literature values for the melting point show slight variations, underscoring the importance of a standardized determination protocol.
Not explicitly stated, but linked to supplier data
CymitQuimica
>98.0% purity, no specific melting point listed[4]
This variability can stem from differences in analytical methodology, instrument calibration, and the purity of the reference material.
Experimental Protocol: Melting Point Determination of 4-Chloro-3-methoxybenzoic Acid via the Capillary Method
The capillary method is a widely accepted standard technique for melting point determination, recognized by pharmacopeias such as the United States Pharmacopeia (USP).[5][6] The following protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.
I. Instrument Calibration: The Cornerstone of Accuracy
Prior to sample analysis, the accuracy of the melting point apparatus must be verified. This is achieved using certified melting point reference standards that are traceable to primary standards.[7][8] The FDA mandates that the display accuracy of such instruments be verified at specified intervals.[8]
Protocol:
Select at least two certified reference standards that bracket the expected melting point of 4-Chloro-3-methoxybenzoic acid (approx. 210-220 °C). Suitable standards may include Caffeine (approx. 235-237 °C) and Sulfanilamide (approx. 164-166 °C).[9][10][11]
Following the instrument's standard operating procedure, determine the melting point of each reference standard.
The observed melting points should fall within the certified range for each standard. If deviations are observed, instrument recalibration is necessary.
II. Sample Preparation: Mitigating Variability
Proper sample preparation is critical to obtaining a sharp and reproducible melting range.[12]
Protocol:
Ensure the 4-Chloro-3-methoxybenzoic acid sample is completely dry, as moisture can act as an impurity and depress the melting point.
Gently pulverize a small amount of the sample into a fine powder using a mortar and pestle to ensure uniform heat transfer.
Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[6][13]
Tap the sealed end of the capillary tube on a hard surface to tightly pack the powder into a column of 2.5-3.5 mm in height.[6]
III. Melting Point Determination: A Controlled Process
The rate of temperature increase (ramp rate) significantly influences the observed melting range.[12][14] A slow ramp rate in the vicinity of the melting point is crucial for thermal equilibrium between the sample and the heating block.
Protocol:
Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected melting point of 4-Chloro-3-methoxybenzoic acid.[10][14]
Set the ramp rate to 1°C per minute. This is a common rate specified in pharmacopeial methods.[6][12]
Insert the prepared capillary tube into the apparatus.
Record two temperatures: the onset of melting (the temperature at which the first drop of liquid is observed) and the clear point (the temperature at which the last solid particle melts). This range is the melting point of the sample.
Below is a visual representation of the melting point determination workflow.
Caption: Workflow for Melting Point Determination.
A Comparative Look: Alternative Identification Methods
While melting point determination is a valuable and accessible technique, it is not always definitive. Several spectroscopic and thermal analysis methods offer complementary and often more specific information for the identification and purity assessment of 4-Chloro-3-methoxybenzoic acid.[15][16][17]
Technique
Principle
Advantages for 4-Chloro-3-methoxybenzoic Acid
Limitations
Melting Point Determination
Observation of the temperature range over which a substance transitions from solid to liquid.[18]
Simple, rapid, and inexpensive. Sensitive to impurities.[19]
Not specific; different compounds can have similar melting points. Requires calibration.
Differential Scanning Calorimetry (DSC)
Measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21]
Highly accurate and reproducible melting point determination. Provides quantitative data on enthalpy of fusion.[][23]
More expensive instrumentation. Can be affected by sample thermal history.[24]
Infrared (IR) Spectroscopy
Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of specific chemical bonds.[25]
Provides a "fingerprint" of the molecule, confirming the presence of functional groups (e.g., C=O, C-O, C-Cl, O-H).[26]
Does not provide information on the overall purity or the arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.[25]
Provides unambiguous structural elucidation, including the connectivity of atoms and the number of protons in different environments.[16]
Requires more complex instrumentation and expertise for data interpretation.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[15]
Provides the exact molecular weight, confirming the molecular formula (C₈H₇ClO₃).[26]
Typically a destructive technique. May not distinguish between isomers without fragmentation analysis.
High-Performance Liquid Chromatography (HPLC)
Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[27]
Excellent for determining the purity of a sample by separating and quantifying impurities.[28]
Requires method development and reference standards for impurity identification.
Decision Pathway for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for definitive identification, purity assessment, or routine quality control.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The determination of the melting point of 4-Chloro-3-methoxybenzoic acid remains a rapid and valuable tool for its initial identification and as a preliminary indicator of purity. However, for unequivocal structural confirmation and comprehensive purity profiling, a multi-faceted approach employing orthogonal analytical techniques is indispensable. Spectroscopic methods such as NMR and MS provide definitive structural information, while chromatographic techniques like HPLC are unparalleled for quantifying impurities. As Senior Application Scientists, we advocate for the judicious selection of analytical methods based on a thorough understanding of the scientific question at hand, ensuring data integrity and accelerating the path of drug discovery and development.
References
General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). In uspbpep.com. Retrieved from [Link]
Organic Chemistry/Spectroscopy. (n.d.). In Wikibooks. Retrieved from [Link]
Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). In Maricopa Open Digital Press. Retrieved from [Link]
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). In Maricopa Open Digital Press. Retrieved from [Link]
Melting Point Determination. (n.d.). In thinkSRS.com. Retrieved from [Link]
4-Chloro-3-methoxybenzoic acid. (n.d.). In PubChem. Retrieved from [Link]
Melting Point Reference Standards. (n.d.). In Mettler Toledo. Retrieved from [Link]
USP 741 Melting Point or Range. (n.d.). In Scribd. Retrieved from [Link]
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023).
Melting Point Calibration Standards. (n.d.). In Reagecon. Retrieved from [Link]
Spectroscopy, Organic, Analysis. (n.d.). In Britannica. Retrieved from [Link]
Compliance with amended General Chapter USP <741> Melting Range or Temper
Determination of Melting Points According to Pharmacopeia. (n.d.). In thinkSRS.com. Retrieved from [Link]
〈741〉 Melting Range or Temperature. (n.d.). In USP-NF. Retrieved from [Link]
Melting Point Apparatus - SOP. (2020). In Pharma Beginners. Retrieved from [Link]
Melting Point Apparatus - Calibration. (n.d.). In Biometrix. Retrieved from [Link]
Measuring the Melting Point. (2023). In Westlab Canada. Retrieved from [Link]
Determination of Melting Point Using Differential Scanning Calorimetry (DSC): A Comparative Study Based on ASTM D 3417 and ISO 11357. (n.d.). In polymertesting.in. Retrieved from [Link]
Melting point determination. (n.d.). In University of Calgary. Retrieved from [Link]
Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). In Mettler Toledo. Retrieved from [Link]
Melting point determination. (n.d.). In SSERC. Retrieved from [Link]
Top 5 Methods of Assessing Chemical Purity. (n.d.). In Moravek, Inc.. Retrieved from [Link]
Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis. (2023). In Labcompare.com. Retrieved from [Link]
What Testing Methods Are Used to Ensure Chemical Purity?. (n.d.). In diplomata comercial. Retrieved from [Link]
Isolating, Identifying, Imaging, and Measuring Substances and Structures. (n.d.). In NCBI Bookshelf. Retrieved from [Link]
DSC Analysis of Polymers. (n.d.). In EAG Laboratories. Retrieved from [Link]
Comparison of the melting peak structure in DSC and Flash-DSC measurements for PCL and PEO. (2018). In ResearchGate. Retrieved from [Link]
Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). In Mettler Toledo. Retrieved from [Link]
4-Methoxy-3-methylbenzoic Acid. (n.d.). In PubChem. Retrieved from [Link]
Benzoic acid, 4-methoxy-. (n.d.). In the NIST WebBook. Retrieved from [Link]
A Comparative Guide to the 13C NMR Chemical Shifts of 4-Chloro-3-methoxybenzoic Acid
For researchers and professionals in drug development and chemical sciences, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical sciences, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts of 4-Chloro-3-methoxybenzoic acid, presenting a comparative study with related benzoic acid derivatives. The experimental data herein, coupled with a detailed explanation of substituent effects, will empower researchers to confidently interpret their own spectroscopic data.
The Foundational Principles of 13C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides information about the number and electronic environment of carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is the resonant frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS). The position of a 13C signal is highly sensitive to the local electronic environment, making it an invaluable tool for structure determination. Factors such as the hybridization of the carbon atom and the electronegativity of neighboring atoms or functional groups significantly influence the chemical shift.
Experimental Protocol for 13C NMR Spectrum Acquisition
A standardized and well-executed experimental protocol is critical for obtaining high-quality, reproducible 13C NMR data. The following is a detailed, step-by-step methodology for the acquisition of a 13C NMR spectrum of a small organic molecule like 4-Chloro-3-methoxybenzoic acid.
1. Sample Preparation:
Weigh approximately 10-20 mg of the solid sample (e.g., 4-Chloro-3-methoxybenzoic acid).
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is crucial; it should dissolve the sample well and its own 13C signals should not overlap with those of the analyte.[1]
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
3. Acquisition Parameters:
Set the spectrometer to the 13C nucleus frequency (e.g., 100 MHz for a 400 MHz spectrometer).
Choose a standard proton-decoupled 13C experiment. This will result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.
Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-200 ppm).
The number of scans will depend on the sample concentration. For a dilute sample, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative 13C NMR.
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Reference the spectrum by setting the TMS peak to 0.0 ppm.
Integrate the peaks if desired, although integration in 13C NMR is generally not as reliable as in 1H NMR for quantitative analysis due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).
Below is a visual representation of the experimental workflow:
A streamlined workflow for 13C NMR spectroscopy.
Comparative Analysis of 13C NMR Chemical Shifts
The following table presents the 13C NMR chemical shifts for 4-Chloro-3-methoxybenzoic acid and a series of structurally related compounds. The data for the target compound is predicted, while the data for the other compounds is based on experimental values from reputable sources.
Discussion of Substituent Effects on Chemical Shifts
The electronic effects of the chloro and methoxy substituents on the benzene ring are the primary determinants of the observed differences in the 13C NMR chemical shifts. These effects can be broadly categorized as inductive and resonance effects.
Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like chlorine and oxygen pull electron density towards themselves, deshielding the nearby carbon atoms and causing their signals to appear at a higher chemical shift (downfield).
Resonance Effect: This involves the delocalization of pi electrons through the conjugated system of the benzene ring. The methoxy group is an electron-donating group through resonance, increasing electron density at the ortho and para positions. The chloro group is also capable of electron donation through resonance, but its inductive effect is generally more dominant.
The interplay of these effects is visually summarized in the following diagram:
Influence of electronic effects on 13C chemical shifts.
Analysis of the Data:
Carboxylic Acid Carbon (C=O): The chemical shift of the carboxylic acid carbon is relatively consistent across the different derivatives, appearing in the downfield region around 167-173 ppm. This is due to the strong deshielding effect of the two oxygen atoms.
C1 (ipso-Carbon to -COOH): The chemical shift of C1 is not significantly altered by the substituents at the 3 and 4 positions, as inductive and resonance effects are generally weaker at the meta and para positions relative to the substituent.
C2 and C6: In benzoic acid, C2 and C6 are equivalent due to symmetry. In 4-chlorobenzoic acid, this symmetry is maintained. However, in 3-methoxybenzoic acid and 4-Chloro-3-methoxybenzoic acid, the symmetry is broken, leading to distinct signals for C2 and C6. The electron-donating resonance effect of the methoxy group at C3 causes a significant upfield shift (shielding) of the ortho C2 and C4 carbons.
C3 and C5: In benzoic acid, C3 and C5 are equivalent. In 4-chlorobenzoic acid, they are also equivalent. In 3-methoxybenzoic acid, C3 is directly attached to the electron-donating methoxy group, resulting in a significant downfield shift due to the electronegativity of the oxygen atom. In 4-Chloro-3-methoxybenzoic acid, the chemical shift of C3 is similarly deshielded by the methoxy group.
C4: The chemical shift of C4 is highly sensitive to the substituent at this position. In 4-chlorobenzoic acid, the electronegative chlorine atom causes a significant downfield shift compared to benzoic acid. In 4-Chloro-3-methoxybenzoic acid, this deshielding effect is also prominent.
Methoxy Carbon (OCH3): The signal for the methoxy carbon typically appears around 55-56 ppm.
Conclusion
The 13C NMR spectrum of 4-Chloro-3-methoxybenzoic acid, when compared with its parent compound and monosubstituted derivatives, provides a clear illustration of the predictive power of substituent effects in NMR spectroscopy. The interplay of inductive and resonance effects from the chloro and methoxy groups leads to a unique pattern of chemical shifts that can be rationally interpreted. This guide serves as a valuable resource for researchers, enabling them to not only understand the 13C NMR spectrum of 4-Chloro-3-methoxybenzoic acid but also to apply these fundamental principles to the structural elucidation of other novel compounds.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxybenzoic acid. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]
Spectral Database for Organic Compounds (SDBS). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
Wiley SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid. Retrieved from [Link]
University of California, Davis. (n.d.). NMR Solvents. Retrieved from [Link]
[1] Executive Summary & Core Directive Do not dispose of 4-Chloro-3-methoxybenzoic acid in standard organic waste streams. Because this compound contains a chlorine substituent on the aromatic ring, it is classified as H...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Core Directive
Do not dispose of 4-Chloro-3-methoxybenzoic acid in standard organic waste streams.
Because this compound contains a chlorine substituent on the aromatic ring, it is classified as Halogenated Organic Waste . Mixing this compound with non-halogenated solvents (e.g., acetone, methanol) or general trash violates EPA RCRA standards and poses significant downstream risks. Standard incineration of chlorinated aromatics at insufficient temperatures (<1,100°C) can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans.
Immediate Action Required:
Segregate: Isolate from non-halogenated organics.
Label: Mark all containers explicitly as "HALOGENATED."
Neutralize: If in solution, ensure pH is stable (avoid mixing with strong oxidizers).
Chemical Characterization & Hazard Profile[2]
Effective disposal requires understanding the chemical's intrinsic properties. This compound acts as a weak acid and a halogen source.
Standard PPE (Nitrile gloves, safety glasses) required.
Waste Class
Halogenated Organic
CRITICAL: Requires high-temperature incineration.
The Causality of Segregation
Why do we segregate? The chlorine atom on the benzene ring is the deciding factor.
Non-Halogenated Waste is often used as fuel blending in cement kilns or standard incinerators (operating ~850°C).
Halogenated Waste (like this compound) requires specialized incinerators with secondary combustion chambers operating >1,100°C and rapid quench systems to prevent the de novo synthesis of dioxins [1, 2].
Protocol: If you accidentally mix this compound into a non-halogenated drum, the entire drum must be re-classified as halogenated, significantly increasing disposal costs and logistical burden.
Waste Stream Decision Matrix
The following logic flow dictates the handling of 4-Chloro-3-methoxybenzoic acid based on its physical state in your workflow.
Figure 1: Decision matrix for waste segregation. Note that any solution containing this compound defaults to the Halogenated waste stream, regardless of the carrier solvent.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired inventory, excess weighing powder, or contaminated solid media.
Container Selection: Use a clean, compatible wide-mouth jar (HDPE plastic or amber glass). Do not use metal cans due to potential acidic corrosion over time.
Transfer: Transfer the solid into the container. Minimize dust generation.[4]
Labeling:
Affix a hazardous waste tag.
Check: "Solid"
Check: "Toxic" and "Irritant".
Chemical Name: Write full name "4-Chloro-3-methoxybenzoic acid".
Applicability: Mother liquors, HPLC effluent, or dissolved reagents.[7]
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or active metals.
Stream Selection:
CORRECT: Pour into the container marked "HALOGENATED ORGANIC WASTE" .
INCORRECT: Do not pour into "Non-Halogenated" or "Aqueous Acid" containers (unless the organic content is <1%, which is rare in synthesis).
Logging: Record the volume and the approximate concentration of the benzoic acid derivative on the waste log sheet attached to the carboy. This is vital for the disposal facility to calculate chlorine content.
Spill Response (Immediate Action)
In the event of a spill, rapid containment prevents environmental release.
Figure 2: Workflow for small-scale laboratory spills (<500g).
Neutralization Note: If the spill is a concentrated acidic solution of the compound, you may lightly sprinkle Sodium Bicarbonate (NaHCO₃) over the spill to neutralize acidity before absorbing. Stop when bubbling ceases.
Regulatory Compliance (USA - RCRA)
While 4-Chloro-3-methoxybenzoic acid is not explicitly listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists by name, it is regulated based on its characteristics and chemical class.
Waste Coding:
If the waste is ignitable (due to solvent): D001 .
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), it carries F001/F002 codes [3].[9]
Generator Status: The mass of this waste counts toward your facility’s monthly hazardous waste generation totals.
Self-Validating System:
Before sealing any waste container, ask: Does this container have a "Halogenated" label? If yes, the system is valid. If no, and the compound is present, the system is compromised.
References
Stockholm Convention on Persistent Organic Pollutants. (2008). Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices relevant to Article 5 and Annex C. (Section V.A: Waste Incinerators).
U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: The incineration of halogenated organics and the control of dioxin emissions.
Code of Federal Regulations. 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes).
PubChem. 4-Chloro-3-methoxybenzoic acid (Compound Summary). National Library of Medicine.